9-Ethyl-3-(hydroxymethyl)-1,7-dioxaspiro[5.5]undecan-4-ol
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Overview
Description
Talaromycin C is a natural product found in Talaromyces stipitatus with data available.
Scientific Research Applications
Crystallography and Molecular Structure
Research on compounds related to 9-Ethyl-3-(hydroxymethyl)-1,7-dioxaspiro[5.5]undecan-4-ol, such as various 1,7-dioxaspiro[5.5]undecanes, has focused on their crystal structures. For instance, the structures of several related compounds have been determined using X-ray crystallography, revealing details about their molecular conformations and intermolecular hydrogen bonding patterns (Brimble et al., 1997).
Synthesis from Natural Sources
The synthesis of related compounds from natural sources like D-fructose has been explored. For example, (3R,4R,5S,6R,9RS)-9-Ethyl-3,4,5-trihydroxy-1,7-dioxaspiro[5.5]undecane has been synthesized from D-fructose and used in the production of talaromycins (Cubero & Plaza Lo´pez-Espinosa, 1990).
Role in Insect Pheromones
Significant research has been conducted on the role of 1,7-dioxaspiro[5.5]undecanes in insect pheromones. These compounds are found in various fruit-fly species and have implications in the study of insect behavior and pest control (Fletcher et al., 1992).
Chemical Ecology and Biosynthesis
Studies in chemical ecology have focused on the synthesis and function of these compounds in insects. This includes research on their biosynthesis pathways, their role as insect pheromones, and potential applications in pest management (Francke & Kitching, 2001).
Stereochemistry and Enantioselective Synthesis
The stereochemistry of these compounds is a key focus in many studies, with significant attention given to enantiospecific syntheses. This is crucial for understanding their biological activity and potential applications (Cubero & Plaza López-Espinosa, 1992).
Applications in Organic Chemistry
The synthesis and study of 1,7-dioxaspiro[5.5]undecanes have broader implications in organic chemistry, contributing to our understanding of spiro compounds and their properties (Schwartz et al., 2005).
properties
CAS RN |
89885-86-9 |
---|---|
Molecular Formula |
C12H22O4 |
Molecular Weight |
230.3 g/mol |
IUPAC Name |
9-ethyl-3-(hydroxymethyl)-1,7-dioxaspiro[5.5]undecan-4-ol |
InChI |
InChI=1S/C12H22O4/c1-2-9-3-4-12(15-7-9)5-11(14)10(6-13)8-16-12/h9-11,13-14H,2-8H2,1H3 |
InChI Key |
VDWRKBZMQNPUOB-KBIHSYGRSA-N |
Isomeric SMILES |
CC[C@@H]1CCC2(C[C@H]([C@@H](CO2)CO)O)OC1 |
SMILES |
CCC1CCC2(CC(C(CO2)CO)O)OC1 |
Canonical SMILES |
CCC1CCC2(CC(C(CO2)CO)O)OC1 |
synonyms |
talaromycin C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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